(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine
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Overview
Description
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine is a chiral phosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring both planar and central chirality, makes it an essential compound in various chemical reactions, particularly in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine involves several steps. One common method includes the intramolecular asymmetric C–H arylation of indene-fused ferrocenes, followed by diastereoselective phosphination . This process yields the chiral ferrocenyl phosphines with high enantioselectivity and diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The focus is on maintaining high purity and enantioselectivity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction of phosphine oxides back to phosphines is possible under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as hydrosilanes for reduction . The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various metal-phosphine complexes, which are crucial in catalysis and other applications .
Scientific Research Applications
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine is extensively used in scientific research, particularly in:
Biology: Its role in catalysis extends to the synthesis of biologically active compounds.
Medicine: The compound aids in the development of pharmaceuticals by enabling the synthesis of chiral drug molecules.
Mechanism of Action
The mechanism by which ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine exerts its effects involves the formation of metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets include various metal centers, and the pathways involve coordination and activation of substrates .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-methoxy-3,5-dimethylphenyl)phosphine
- Diphenylphosphino Ferrocenyl Ethylbis 3,5-Dimethylphenyl Phosphine
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine stands out due to its dual chirality and high enantioselectivity. Its ability to form stable metal-ligand complexes with various metals makes it a versatile and valuable ligand in asymmetric catalysis, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C40H40FeP2 |
---|---|
Molecular Weight |
638.5 g/mol |
InChI |
InChI=1S/C23H26P.C17H14P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h6-15,20H,1-5H3;1-14H; |
InChI Key |
OLJPSMBPGNWVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origin of Product |
United States |
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